4-Bromo-5-(chloromethyl)thiazole
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Overview
Description
4-Bromo-5-(chloromethyl)thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with bromine and chloromethyl groups. Thiazoles are known for their diverse biological activities and are integral to various natural and synthetic compounds
Preparation Methods
The synthesis of 4-Bromo-5-(chloromethyl)thiazole typically involves the reaction of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-5-(chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include butyllithium, phosphorus pentasulfide, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-(chloromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.
Industry: It is utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(chloromethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
4-Bromo-5-(chloromethyl)thiazole can be compared with other thiazole derivatives such as:
5-Bromothiazole: Similar in structure but lacks the chloromethyl group.
2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have different substituents on the thiazole ring, leading to varied biological activities.
Properties
CAS No. |
1352041-45-2 |
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Molecular Formula |
C4H3BrClNS |
Molecular Weight |
212.50 g/mol |
IUPAC Name |
4-bromo-5-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3BrClNS/c5-4-3(1-6)8-2-7-4/h2H,1H2 |
InChI Key |
WIDAIXSCDMIQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CCl)Br |
Origin of Product |
United States |
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